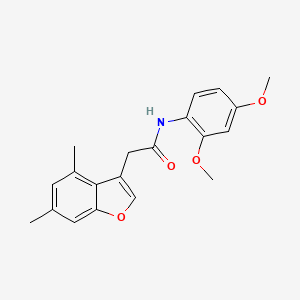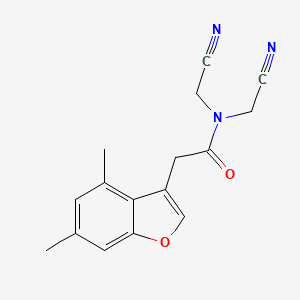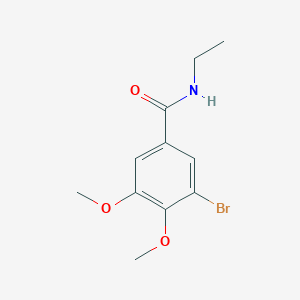![molecular formula C18H21ClN2O3S B3610988 N~1~-(4-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610988.png)
N~1~-(4-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~1~-(4-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as CES, is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. CES belongs to the family of glycine receptor agonists and has been found to be effective in treating various neurological disorders.
Mécanisme D'action
CES acts as a glycine receptor agonist and enhances the inhibitory neurotransmission mediated by glycine receptors. It binds to the glycine receptor and increases the chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This mechanism of action is responsible for the anticonvulsant and anxiolytic effects of CES.
Biochemical and Physiological Effects:
CES has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to reduced excitability and increased inhibition. CES has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials. This modulation leads to a reduction in neuronal excitability and contributes to the anticonvulsant effects of CES.
Avantages Et Limitations Des Expériences En Laboratoire
CES has several advantages for lab experiments. It is a highly selective glycine receptor agonist and has a well-defined mechanism of action. It has been extensively studied in animal models and has shown promising results in treating neurological disorders. However, CES has some limitations as well. Its low solubility in water makes it challenging to administer in vivo, and its short half-life requires frequent dosing. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical settings.
Orientations Futures
There are several future directions for research on CES. One area of interest is the development of more potent and selective glycine receptor agonists with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of CES in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of CES in combination with other drugs or therapies needs to be explored further to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, CES is a promising glycine receptor agonist with potential therapeutic applications in neurological disorders. Its well-defined mechanism of action and selective binding to glycine receptors make it an attractive target for drug development. Further research is needed to explore its potential in treating other neurological disorders and to address its limitations for clinical use.
Applications De Recherche Scientifique
CES has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, neuropathic pain, and anxiety. It has been found to be effective in reducing seizure activity and increasing the threshold for seizure induction. CES has also been shown to have anxiolytic effects and can reduce the symptoms of neuropathic pain.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-21(25(23,24)17-10-4-14(2)5-11-17)13-18(22)20-12-15-6-8-16(19)9-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRDQOUOAHASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3610907.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3610919.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B3610932.png)

![1-(3-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3610944.png)
![methyl 2-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B3610955.png)
![1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine](/img/structure/B3610961.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide](/img/structure/B3610970.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3610973.png)

![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610991.png)
![2-(1H-naphtho[2,3-d]imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3610998.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-5-nitropyridine](/img/structure/B3611005.png)
